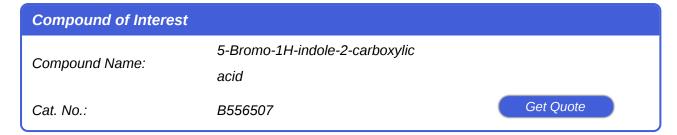


Application Notes & Protocols: Quantitative Analysis of 5-Bromo-1H-indole-2-carboxylic acid

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Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-1H-indole-2-carboxylic acid is a crucial heterocyclic building block in the synthesis of various biologically active compounds and pharmaceutical ingredients.[1] Its use in the development of inhibitors for enzymes like MMP-13 and indoleamine 2,3-dioxygenase underscores the importance of accurate quantification during synthesis and in various experimental matrices.[1][2] These application notes provide detailed protocols for the quantitative analysis of **5-Bromo-1H-indole-2-carboxylic acid** using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

While specific, validated methods for this exact compound are not extensively published, the following protocols are based on established analytical methodologies for similar indole derivatives and carboxylic acids.[3][4][5][6]

Analytical Methods

Two primary analytical methods are presented for the quantification of **5-Bromo-1H-indole-2-carboxylic acid**:



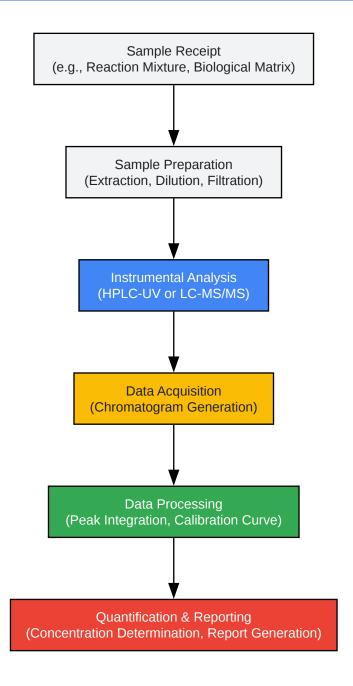
- High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for routine analysis, purity assessment, and quantification in relatively clean sample matrices.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for complex biological matrices and trace-level quantification.[7]

The following sections detail the experimental protocols for each method.

Experimental Workflow for Quantification

The general workflow for the quantification of **5-Bromo-1H-indole-2-carboxylic acid** involves several key stages from sample receipt to final data analysis.





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Caption: General workflow for the quantification of **5-Bromo-1H-indole-2-carboxylic acid**.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for determining the purity and concentration of **5-Bromo-1H-indole-2-carboxylic acid** in samples with relatively few interfering components.



Experimental Protocol

- 1. Instrumentation and Materials
- HPLC system with a UV-Vis detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm particle size)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (0.1%) or Phosphoric acid
- Ultrapure water
- 5-Bromo-1H-indole-2-carboxylic acid reference standard
- · Volumetric flasks, pipettes, and syringes
- 0.22 μm syringe filters

2. Chromatographic Conditions

Parameter	Value
Column	C18 Reverse-Phase (4.6 x 250 mm, 5 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	30% B to 90% B over 15 minutes, hold for 5 min, return to 30% B and equilibrate for 5 min
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30 °C
Detection	UV at 280 nm



3. Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Bromo-1H-indole-2-carboxylic acid reference standard and dissolve in 10 mL of methanol in a volumetric flask.
- Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 μg/mL to 100 μg/mL.

4. Sample Preparation

- Solid Samples: Accurately weigh the sample, dissolve in a known volume of methanol, and dilute as necessary to fall within the calibration range.
- Liquid Samples (e.g., reaction mixture): Dilute an aliquot of the sample with the initial mobile phase composition to an expected concentration within the calibration range.
- All samples and standards should be filtered through a 0.22 µm syringe filter before injection.

5. Data Analysis

- Generate a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
- Determine the concentration of 5-Bromo-1H-indole-2-carboxylic acid in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (HPLC-UV)



Parameter	Result
Linearity (R²)	> 0.999
Range	1 - 100 μg/mL
Limit of Detection (LOD)	~0.3 μg/mL
Limit of Quantification (LOQ)	~1.0 μg/mL
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	< 2%

Note: These are typical performance characteristics and should be validated for each specific application.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for quantifying **5-Bromo- 1H-indole-2-carboxylic acid** in complex matrices such as biological fluids.

Experimental Protocol

- 1. Instrumentation and Materials
- LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
- UPLC/HPLC system
- C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μm particle size)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (0.1%)
- Ultrapure water



- 5-Bromo-1H-indole-2-carboxylic acid reference standard
- Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound.

2. LC-MS/MS Parameters

Parameter	Value
Column	C18 Reverse-Phase (2.1 x 100 mm, 1.8 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	10% B to 95% B over 5 minutes, hold for 2 min, return to 10% B and equilibrate for 3 min
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temperature	40 °C
Ionization Mode	Electrospray Ionization (ESI), Negative
MRM Transition	To be determined by infusion of the standard
Precursor Ion (Q1)	[M-H] ⁻ m/z 238.9/240.9 (due to Br isotopes)
Product Ion (Q3)	To be determined (e.g., loss of CO2, m/z 194.9/196.9)
Collision Energy	To be optimized

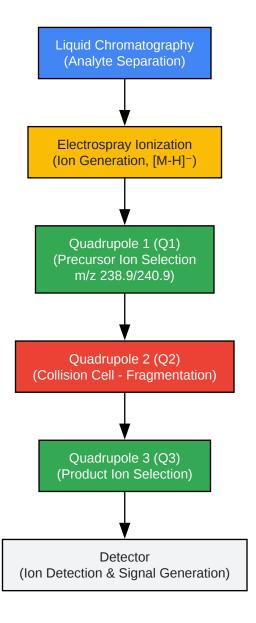
3. Preparation of Standard and QC Samples

- Prepare stock and working standard solutions as described for the HPLC-UV method, using a suitable solvent like methanol.
- Prepare calibration curve standards and quality control (QC) samples by spiking the standards into the same matrix as the unknown samples (e.g., plasma, cell lysate).



- 4. Sample Preparation (Protein Precipitation for Biological Samples)
- To 50 μL of the sample (e.g., plasma), add 150 μL of ice-cold acetonitrile containing the internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis Logic





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Caption: Logical flow of analyte detection in tandem mass spectrometry.

Quantitative Data Summary (LC-MS/MS)

Parameter	Result
Linearity (R²)	> 0.995
Range	0.1 - 100 ng/mL
Limit of Detection (LOD)	~0.03 ng/mL
Limit of Quantification (LOQ)	~0.1 ng/mL
Accuracy (% Recovery)	95 - 105%
Precision (% RSD)	< 10%

Note: These are typical performance characteristics and should be validated for each specific application.

Conclusion

The HPLC-UV and LC-MS/MS methods described provide robust and reliable approaches for the quantification of **5-Bromo-1H-indole-2-carboxylic acid**. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. For purity analysis of bulk material or in simple reaction mixtures, HPLC-UV is often sufficient. For complex biological samples or when trace-level quantification is necessary, the LC-MS/MS method is recommended. It is imperative to perform a full method validation according to ICH or other relevant guidelines to ensure the reliability of the results for any specific application.[8]

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